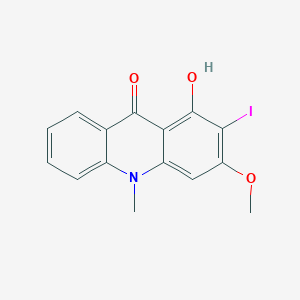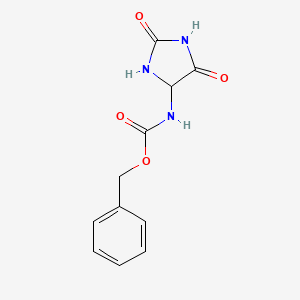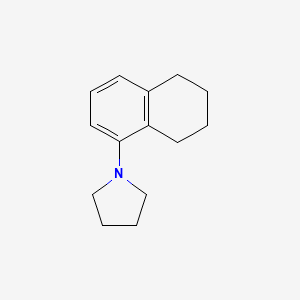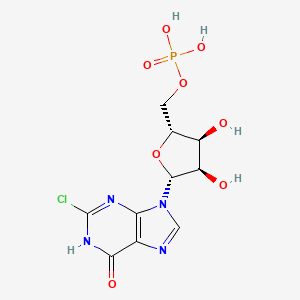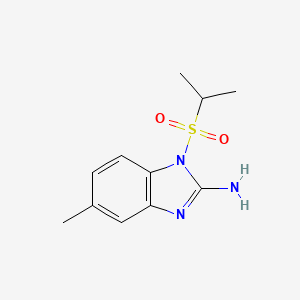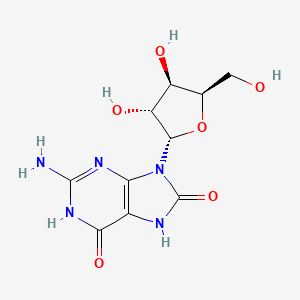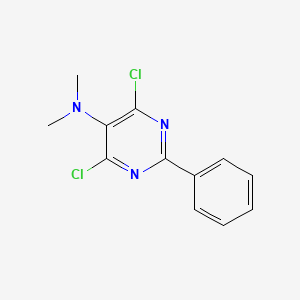
4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 4 and 6, a dimethylamino group at position 5, and a phenyl group at position 2 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine typically involves the chlorination of a pyrimidine precursor. One common method starts with the commercially available 4,6-dichloro-2-methylthiopyrimidine. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium ethoxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: A precursor used in the synthesis of 4,6-Dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar structural features.
4,6-Dichloro-2-phenylpyrimidine: A compound with a similar substitution pattern but lacking the dimethylamino group.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and phenyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
92616-51-8 |
|---|---|
Formule moléculaire |
C12H11Cl2N3 |
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
4,6-dichloro-N,N-dimethyl-2-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-17(2)9-10(13)15-12(16-11(9)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
XGBIOWDATCUFEB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


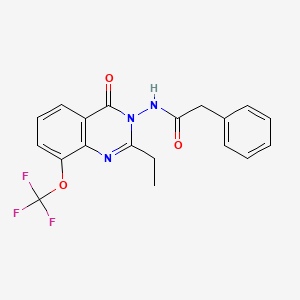
![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)
![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
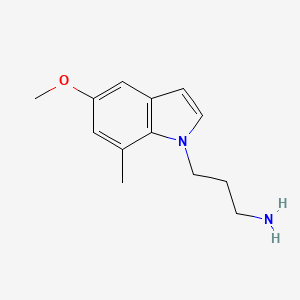
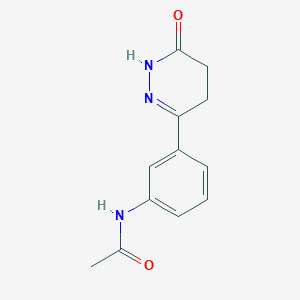
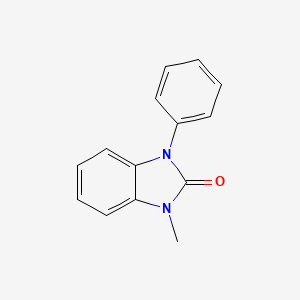
![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
